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Aclidinium-d5 Bromide

Cat. No.: B1153160
M. Wt: 569.59
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Aclidinium Bromide in Modern Pharmaceutical Research

Aclidinium bromide is a long-acting, inhaled muscarinic antagonist (LAMA) used as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD). nih.govnih.gov Its therapeutic effect stems from its ability to competitively and selectively block M3 muscarinic receptors in the smooth muscle of the airways. patsnap.comwikipedia.org This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. wikipedia.orgwikipedia.org

Aclidinium bromide is noted for its kinetic selectivity, showing a longer duration of action at the M3 receptors compared to M2 receptors, the latter of which are associated with cardiac side effects. nih.gov The drug is rapidly hydrolyzed in human plasma into two major inactive metabolites, which contributes to its low systemic exposure when inhaled. patsnap.comnih.gov This rapid metabolism and local action in the lungs are key features of its design. patsnap.com

Rationale for Deuteration in Chemical and Biomedical Research

Deuteration is the process of replacing one or more hydrogen atoms (protium) in a molecule with its heavier, stable isotope, deuterium (B1214612) (D). symeres.com This seemingly minor change—adding a neutron to the hydrogen nucleus—can have significant and useful consequences in both chemical and biomedical research without drastically altering a molecule's size or shape. symeres.com

Isotopic labeling is a technique used to trace the journey of a molecule through a chemical reaction or a biological pathway. nih.gov By substituting an atom with its isotope, researchers can track the labeled molecule using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. portico.org

Deuterium is a popular choice for stable isotope labeling. nih.gov The primary reason for the altered properties of deuterated compounds is the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.netnih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step of a metabolic process. researchgate.netnih.gov This effect is particularly relevant in drug metabolism, much of which is catalyzed by cytochrome P450 (CYP) enzymes that frequently target C-H bonds. nih.govclearsynth.com By strategically replacing hydrogen with deuterium at these "metabolic soft spots," the rate of metabolism can be slowed, which is a principle explored in drug discovery to potentially enhance a drug's half-life. symeres.comresearchgate.net

One of the most widespread and critical applications of deuteration is in the creation of internal standards for quantitative analysis, especially in mass spectrometry (MS). texilajournal.comaptochem.com An internal standard is a compound with known concentration that is added to an unknown sample to aid in the quantification of a specific analyte. texilajournal.com

Deuterated analogues are considered the gold standard for internal standards in MS-based bioanalysis. scispace.com Because they are chemically almost identical to the non-labeled analyte, they exhibit very similar behavior during sample preparation, extraction, and chromatographic separation. aptochem.commedchemexpress.com However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. scispace.com This co-elution and similar behavior help to correct for variations in sample processing and matrix effects—where other components in a complex sample like plasma can interfere with the measurement—thereby significantly improving the accuracy and precision of quantitative results. texilajournal.comaptochem.com

Research Scope of Aclidinium-d5 Bromide in Academic Studies

This compound is the deuterium-labeled version of Aclidinium Bromide. bdg.co.nzmedchemexpress.com Its primary role in the scientific community is not as a therapeutic agent itself, but as a high-purity analytical internal standard for use in research. medchemexpress.com

The key application for this compound is in pharmacokinetic (PK) studies that require precise measurement of Aclidinium concentrations in biological samples. In such studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug, researchers use techniques like liquid chromatography-mass spectrometry (LC-MS). portico.org By adding a known quantity of this compound as an internal standard to the samples, scientists can accurately quantify the concentration of the unlabeled Aclidinium Bromide. medchemexpress.com The distinct mass of the d5-analogue allows it to be differentiated from the parent drug, ensuring reliable and reproducible measurements essential for understanding the drug's behavior in the body. scispace.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₂₆H₂₅D₅BrNO₄S₂ bdg.co.nzmedchemexpress.com
Molecular Weight 569.59 g/mol bdg.co.nzmedchemexpress.com
Isotopic Purity Typically high, used as a standard medchemexpress.com

| Primary Application | Stable isotope-labeled internal standard for Aclidinium Bromide | medchemexpress.com |

Table 2: General Comparison of Hydrogenated vs. Deuterated Compounds

Feature Hydrogenated Compound (C-H) Deuterated Compound (C-D) Rationale
Bond Strength Weaker Stronger The greater mass of deuterium leads to a lower zero-point energy for the C-D bond, making it more stable. researchgate.net
Metabolic Rate Typically faster Can be significantly slower Due to the kinetic isotope effect, breaking the stronger C-D bond is often the rate-limiting step in metabolism. symeres.comnih.gov

| Analytical Use | Analyte | Internal Standard | The mass difference allows it to be distinguished from the analyte in mass spectrometry while behaving similarly in other aspects. texilajournal.comscispace.com |

Properties

Molecular Formula

C₂₆H₂₅D₅BrNO₄S₂

Molecular Weight

569.59

Synonyms

(3R)-3-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane-d5 Bromide;  (3R)-(2-Hydroxy-2,2-dithien-2-ylacetoxy)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane-d5 Bromide;  Aclidinium-d5 Bromide;  Genuair-d5;  LAS 3

Origin of Product

United States

Synthesis and Chemical Characterization of Aclidinium D5 Bromide

Synthetic Pathways for Deuterated Aclidinium Bromide

The synthesis of Aclidinium-d5 Bromide involves the strategic incorporation of deuterium (B1214612) atoms into a precursor molecule, followed by the final assembly of the target compound. The most common approach is to introduce the deuterium label into the phenoxypropyl moiety of the molecule.

The introduction of deuterium into the phenyl ring of the phenoxypropyl group is a critical step. This is typically achieved through methods such as acid-catalyzed or metal-catalyzed hydrogen-deuterium (H-D) exchange on a suitable precursor, such as phenol. In this process, the five protons on the phenyl ring are replaced with deuterium atoms from a deuterium source like heavy water (D₂O) under appropriate reaction conditions. Another approach involves the use of a pre-deuterated starting material, such as benzene-d6, which can be converted to phenol-d5 (B121304) through established synthetic routes.

A plausible synthetic route to this compound begins with the preparation of a deuterated alkylating agent. Phenol-d5, with deuterium atoms on the aromatic ring, is a key intermediate. This is then reacted with 1,3-dibromopropane (B121459) in the presence of a base to yield 3-(phenoxy-d5)propyl bromide.

The final step in the synthesis is a quaternization reaction. The tertiary amine of (3R)-quinuclidinyl hydroxy(di-2-thienyl)acetate is reacted with the deuterated alkylating agent, 3-(phenoxy-d5)propyl bromide. This nucleophilic substitution reaction forms the quaternary ammonium (B1175870) salt, this compound. The reaction is typically carried out in an aprotic solvent.

Advanced Spectroscopic Characterization Techniques for this compound

To confirm the successful synthesis and to determine the isotopic purity of this compound, several advanced spectroscopic techniques are employed.

NMR spectroscopy is a powerful tool for verifying the location and extent of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenoxy group (typically observed in the range of 6.9-7.3 ppm) will be absent or significantly diminished. The presence of the other protons in the molecule can be confirmed by their characteristic chemical shifts and coupling patterns.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. The spectrum would show a signal in the aromatic region, confirming the successful incorporation of deuterium onto the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
Thienyl-H 7.0 - 7.5
Quinuclidinyl-H 1.8 - 3.8
O-CH₂ ~4.2
N-CH₂ ~3.5
CH₂-CH₂-CH₂ ~2.2

Note: The absence of signals between 6.9-7.3 ppm for the phenoxy group is the key indicator of successful deuteration.

Mass spectrometry is essential for confirming the molecular weight of this compound and assessing its isotopic purity. The mass spectrum will show a molecular ion peak that is 5 mass units higher than that of the non-deuterated Aclidinium Bromide. For this compound (C₂₆H₂₅D₅NO₄S₂Br), the expected molecular weight is approximately 569.59 g/mol .

High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition. The isotopic distribution pattern of the molecular ion peak can be analyzed to calculate the percentage of deuterium incorporation and the isotopic purity of the sample. The fragmentation pattern will be similar to that of Aclidinium Bromide, with fragments containing the phenoxy-d5 group showing a mass shift of +5.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₂₆H₂₅D₅BrNO₄S₂
Molecular Weight ~569.59
[M-Br]⁺ Ion (m/z) ~489.1

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), ester (C=O), and ether (C-O) groups. A key feature for confirming deuteration is the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). The aromatic C-H stretching bands, typically seen above 3000 cm⁻¹, will be absent or have significantly reduced intensity.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl) 3200 - 3500
C-H Stretch (aliphatic) 2850 - 3000
C-D Stretch (aromatic) 2100 - 2300
C=O Stretch (ester) ~1735
C-O Stretch (ether & ester) 1000 - 1300

Purity Assessment and Impurity Profiling of Deuterated Aclidinium Bromide

The comprehensive evaluation of this compound necessitates rigorous purity assessment and a detailed impurity profile. This ensures the isotopic enrichment is satisfactory and that chemical impurities are within acceptable limits for its use as an internal standard in analytical studies. The process involves sophisticated analytical techniques capable of separating and identifying the main compound from closely related substances, including isotopic variants and process-related chemical impurities.

The primary methods for determining the chemical and isotopic purity of this compound are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors. researchgate.net These methods are designed to be stability-indicating, meaning they can resolve the active compound from its potential degradation products and synthesis-related impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of Aclidinium Bromide and its deuterated analogues. researchgate.net The method separates compounds based on their polarity. For this compound, an HPLC system can quantify its purity against reference standards and separate it from non-deuterated or partially deuterated species, as well as other chemical impurities. While specific parameters may be optimized, a typical stability-indicating HPLC method is detailed below.

Interactive Data Table: Typical HPLC Parameters for Aclidinium Purity Analysis

ParameterSpecificationPurpose
Method Reverse-Phase HPLCSeparates compounds based on hydrophobicity.
Column Octadecyl silica (B1680970) (C18), e.g., 250 mm x 4.6 mm, 5 µmStandard stationary phase providing good resolution for this class of compounds.
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer)Gradient elution allows for the effective separation of impurities with a wide range of polarities.
Detector UV Spectrophotometer (e.g., at 220 nm)Quantifies the compound and impurities based on their ultraviolet light absorption.
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical scale columns, ensuring efficient separation.
Column Temperature 25-30 °CMaintained to ensure reproducible retention times and peak shapes.

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of impurities, especially isotopic variants, LC-MS is indispensable. After chromatographic separation by the LC system, the mass spectrometer detects compounds based on their mass-to-charge ratio (m/z). This is critical for this compound to confirm the degree of deuteration and identify byproducts that differ only by a few atomic mass units. nih.gov Time-of-Flight (TOF) mass analyzers may be used for accurate mass measurements to help elucidate the structures of unknown degradation products. nih.gov

The impurity profile of this compound consists of two main categories: byproducts from the isotopic labeling process and general chemical impurities originating from the synthesis or degradation. nih.gov

Deuteration Byproducts: These impurities are unique to the synthesis of the deuterated compound. The introduction of five deuterium atoms is a complex process that may not proceed to completion for every molecule. Mass spectrometry is the definitive technique for identifying and quantifying these species.

Partially Deuterated Species: Molecules containing fewer than five deuterium atoms (d1, d2, d3, d4-Aclidinium) are common byproducts. They arise from an incomplete deuteration reaction.

Non-Deuterated Aclidinium Bromide (d0): The presence of the original, unlabeled compound indicates unreacted starting material or inefficient isotopic exchange. Its level is a key measure of isotopic purity.

Chemical Impurities: These impurities are typically identical to those found in the synthesis of non-deuterated Aclidinium Bromide. nih.gov They can be unreacted starting materials, reagents, or products of side reactions and degradation. google.com Stability studies show that Aclidinium Bromide can degrade under hydrolytic and oxidative conditions. nih.gov

Interactive Data Table: Potential Impurities in this compound Synthesis

Impurity Name/TypePotential OriginIdentification Method
Isotopic Variants (d0-d4) Incomplete deuteration reactionLC-MS (detection of corresponding m/z values)
(3-Phenoxypropyl) bromide Reagent / Genotoxic Impurity google.comHPLC, GC-MS
Aclidinium Dimer Impurity nih.govveeprho.comSide reaction during synthesisHPLC, LC-MS, NMR
ACL-desDTG (Hydrolysis Product) nih.govDegradation (hydrolysis of the ester)HPLC, LC-MS
ACL-hydroxy (Oxidative Product) nih.govDegradation (oxidation)HPLC, LC-MS
(R)-1-(3-bromopropyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)quinuclidin-1-ium bromide veeprho.comProcess-related impurityHPLC, LC-MS

Analytical Methodologies Utilizing Aclidinium D5 Bromide

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological samples. The technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The development of a robust LC-MS/MS method for Aclidinium involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection, where Aclidinium-d5 Bromide is an indispensable tool.

Optimization of Chromatographic Separation for Aclidinium and its Metabolites

Effective chromatographic separation is crucial to distinguish the parent drug, Aclidinium, from its metabolites and endogenous matrix components, thereby minimizing interference during mass spectrometric detection. The primary metabolites of Aclidinium are formed through the hydrolysis of its ester moiety, resulting in an inactive alcohol metabolite and an inactive acid derivative nih.gov.

The optimization process typically involves:

Column Selection: Reversed-phase chromatography is commonly employed. Columns with a C18 stationary phase are frequently chosen for their ability to separate compounds of moderate polarity like Aclidinium and its metabolites jetir.org.

Mobile Phase Composition: The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer ijbpas.com. The pH of the aqueous component can be adjusted, for instance with triethylamine and orthophosphoric acid, to optimize the peak shape and retention time of the analytes jetir.org.

Elution Method: Both isocratic and gradient elution methods can be developed. An isocratic method uses a constant mobile phase composition, which is simpler, while a gradient method, where the solvent composition changes over time, is often necessary to achieve adequate separation of compounds with different polarities, such as Aclidinium and its more polar metabolites, within a reasonable run time nih.gov.

The goal is to achieve symmetric peak shapes, adequate retention to avoid matrix effects near the solvent front, and baseline resolution between Aclidinium, its key metabolites, and the this compound internal standard.

Mass Spectrometric Detection Parameters for Deuterated Analogues

Tandem mass spectrometry, particularly using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for quantitative studies. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, creating a highly selective "transition."

For deuterated analogues like this compound, the detection parameters are tuned individually. The process includes:

Precursor Ion Selection: In positive electrospray ionization (ESI) mode, this compound will form a precursor ion ([M]+) that is 5 Daltons higher in mass-to-charge ratio (m/z) than the non-deuterated Aclidinium.

Product Ion Selection: The precursor ion is fragmented in the collision cell, and a stable, abundant product ion is selected for monitoring. The fragmentation pattern is generally similar to the non-labeled compound, but the fragment's m/z may or may not retain the deuterium (B1214612) labels, depending on which part of the molecule is lost. This requires careful study of the fragmentation pathway nih.gov.

Optimization of MS Parameters: Instrument settings such as declustering potential and collision energy are optimized for the specific transition of the deuterated analogue to maximize signal intensity researchgate.net. A single, robust MRM transition is typically used for the internal standard researchgate.net.

Table 1: Example Mass Spectrometric Detection Parameters Note: Specific m/z values for this compound are proprietary to assay developers and not publicly available. The table illustrates typical parameters that are optimized.

ParameterFunctionTypical Setting for Deuterated Analogues
Ion Spray VoltageAssists in the ionization of the analyte.~5500 V
Ion Source TemperatureEvaporates the solvent from the ionized droplets.~500 °C
Declustering Potential (DP)Prevents ion clusters from entering the mass analyzer.Optimized individually per compound.
Collision Energy (CE)Controls the fragmentation of the precursor ion in the collision cell.Optimized individually per compound.
MRM TransitionSpecific precursor ion → product ion pair monitored for quantification.One stable and abundant transition is selected.

Role of this compound as an Internal Standard in Quantitative Analysis

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach in quantitative LC-MS/MS bioanalysis. An ideal internal standard should have physicochemical properties as close to the analyte as possible. Deuterated analogues are considered the gold standard for this purpose.

This compound is added to samples at a known, constant concentration at the beginning of the sample preparation process. Its role is to correct for variability at multiple stages:

Sample Extraction: It mimics the analyte during extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction), compensating for any loss of the analyte during these steps nih.gov.

Chromatographic Elution: It co-elutes very closely with the non-labeled Aclidinium, ensuring both are subjected to the same chromatographic conditions.

Ionization Efficiency: It experiences the same degree of ionization suppression or enhancement from the biological matrix as the analyte, which is a common issue in ESI-MS.

Quantification is based on the ratio of the peak area of the analyte (Aclidinium) to the peak area of the internal standard (this compound). This ratio is used to calculate the concentration of the analyte from a calibration curve, ensuring high precision and accuracy in the final reported concentration nih.gov.

Validation of Bioanalytical Methods for this compound

Once an LC-MS/MS method is developed, it must undergo a rigorous validation process to demonstrate its reliability for its intended purpose, in accordance with guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) europa.eufda.gov. The validation process assesses various parameters to ensure the method is accurate, precise, and specific.

Method Specificity and Selectivity Studies

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample jetir.org. For a bioanalytical method using this compound, this involves demonstrating that:

There is no significant interference from endogenous components of the biological matrix (e.g., plasma, serum) at the retention times of Aclidinium and this compound. This is tested by analyzing at least six different lots of blank matrix.

There is no interference from known metabolites of Aclidinium or other concomitant medications.

The signal from the analyte (Aclidinium) does not interfere with the detection of the internal standard (this compound), and vice versa. This is crucial as naturally occurring isotopes of the analyte could potentially contribute to the signal in the internal standard channel if the mass difference is small nih.gov.

Selectivity is confirmed by ensuring that the response of any interfering peaks in the blank matrix is less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response ratio (analyte peak area / internal standard peak area) over a defined range. The calibration range defines the upper and lower concentrations for which the method is shown to be accurate and precise.

To determine linearity, a calibration curve is constructed by analyzing a series of calibration standards. These standards are prepared by spiking blank biological matrix with known concentrations of Aclidinium, along with a constant concentration of this compound. The curve is typically generated using a weighted linear regression model (e.g., 1/x or 1/x² weighting) of the peak area ratio against the nominal concentration of the analyte. The acceptance criterion for a calibration curve is that the back-calculated concentrations of the standards are within ±15% of their nominal value (±20% at the LLOQ).

Table 2: Examples of Reported Linearity Ranges for Aclidinium Assays Note: These ranges are from studies on Aclidinium Bromide using different analytical techniques, illustrating the types of concentration ranges established during method validation.

Analytical MethodAnalyteConcentration RangeReference
SpectrofluorimetryAclidinium Bromide0.1 - 0.9 µg/mL researchgate.netresearchgate.net
RP-HPLCAclidinium Bromide34 - 510 µg/mL jetir.org
UPLCAclidinium Bromide100 - 600 µg/mL ijbpas.com

Precision and Accuracy Assessment

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, by calculating the percentage of recovery of a known amount of analyte added to a sample.

In the validation of various High-Performance Liquid Chromatography (HPLC) methods for Aclidinium Bromide, precision and accuracy have been rigorously assessed. For instance, one study evaluated method precision by analyzing six independently prepared samples, ensuring the reliability of the results jetir.org. Another RP-HPLC method demonstrated excellent intra-day precision with a %RSD of 0.068 for Aclidinium Bromide proquest.com. Inter-day and intra-day precision studies are crucial for establishing the method's reproducibility over time and within a single day's operation nih.gov.

Accuracy is commonly evaluated by spiking a placebo with a known concentration of the drug substance and measuring the recovery. A study reported a mean recovery of 100.44% for Aclidinium Bromide, indicating high accuracy wjpsonline.com. Similarly, another method validation reported an accuracy of 99.74% stmjournals.com. These results confirm that the analytical methods can accurately quantify Aclidinium Bromide in pharmaceutical samples.

ParameterAnalyteFindingMethodologySource
Precision (%RSD)Aclidinium Bromide0.068% (Intra-day)RP-HPLC proquest.com
Precision (%RSD)Aclidinium0.7%RP-HPLC stmjournals.com
Accuracy (% Recovery)Aclidinium Bromide100.44%RP-HPLC wjpsonline.com
Accuracy (% Recovery)Aclidinium99.74%RP-HPLC stmjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Evaluation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions juniperpublishers.comresearchgate.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy juniperpublishers.comresearchgate.net. These parameters are critical for assessing the sensitivity of an analytical method.

The determination of LOD and LOQ is a standard component of method validation for Aclidinium Bromide analysis jetir.org. The values are often calculated based on the standard deviation of the response and the slope of the calibration curve nih.gov. For example, one validated RP-HPLC method determined the LOQ for Aclidinium Bromide to be 0.411 µg/mL proquest.com. Another study established an LOD of 1.23 µg/mL and an LOQ of 3.68 µg/mL for Aclidinium Bromide, indicating the method's suitability for detecting low concentrations of the analyte wjpsonline.com. A spectrofluorimetric method showed a linear response over a concentration range of 0.1–0.9 µg/mL, demonstrating high sensitivity researchgate.netresearchgate.net.

ParameterAnalyteValue (µg/mL)MethodologySource
LODAclidinium Bromide1.23RP-HPLC wjpsonline.com
LOQAclidinium Bromide3.68RP-HPLC wjpsonline.com
LOQAclidinium Bromide0.411RP-HPLC proquest.com
LODAclidinium3.03RP-HPLC stmjournals.com
LOQAclidinium10.02RP-HPLC stmjournals.com

Method Robustness and Ruggedness Testing

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in internal method parameters, indicating its reliability during normal usage pharmaguideline.comlabmanager.com. Ruggedness assesses the method's reproducibility under various external conditions, such as different analysts, instruments, or laboratories pharmaguideline.comlabmanager.com.

The robustness of HPLC methods for Aclidinium Bromide has been tested by intentionally altering parameters such as the mobile phase composition, flow rate, and column temperature wjpsonline.com. For instance, a study varied the flow rate from 0.9 mL/min to 1.1 mL/min and changed the mobile phase ratio and temperature to confirm that the chromatographic patterns were not significantly affected wjpsonline.com.

Ruggedness was demonstrated for an RP-HPLC method by having the analysis performed by a different analyst using a different HPLC system and column jetir.org. The results showed that the percentage RSD was below 2%, confirming the method's ruggedness jetir.org. These tests ensure that the analytical procedure is valid and reliable for routine use in quality control laboratories.

Examples of Parameters Varied in Robustness Testing:

Flow Rate: e.g., ± 0.1 mL/min wjpsonline.com

Mobile Phase Composition: e.g., varying the ratio of organic solvent to buffer wjpsonline.com

Column Temperature: e.g., ± 5°C wjpsonline.com

pH of Mobile Phase pharmaguideline.com

Examples of Factors Varied in Ruggedness Testing:

Different Analysts jetir.org

Different Instruments/Columns jetir.org

Different Laboratories pharmaguideline.com

Different Days nih.gov

Alternative Analytical Techniques in Research

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported technique for the analysis of Aclidinium Bromide. These methods are valued for their specificity, precision, and ability to perform stability-indicating assays jetir.orgnih.gov. Various methods have been developed for the simultaneous estimation of Aclidinium Bromide and Formoterol Fumarate in pharmaceutical dosage forms jetir.orgwjpsonline.comstmjournals.com.

The chromatographic separation is typically achieved on a C18 column jetir.orgwjpsonline.com. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like triethylamine or perchloric acid jetir.orgwjpsonline.com. Detection is usually carried out using a photodiode array (PDA) or a UV detector at a wavelength where the analytes exhibit significant absorbance, such as 230 nm, 240 nm, or 264 nm jetir.orgproquest.comwjpsonline.com. The methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose jetir.org.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Source
Inertsil-ODS C18 (250 x 4.6mm, 5µ)Methanol: Buffer (75:25 v/v)1.02404.713 proquest.comajpaonline.com
Kromasil C18 (250 × 4.6 mm, 5 µm)0.1% Perchloric acid buffer: Acetonitrile (45:55 v/v)1.02302.1 wjpsonline.com
Waters Symmetry C18 (150x4.6mm, 3.5µm)Triethylamine (pH 7.0): Acetonitrile1.0264Not Specified jetir.org
DIKMA Spursil C18 (4.6×150mm, 5µ)0.1% OPA: Acetonitrile (30:70)1.02801.965 stmjournals.com

Spectrophotometric and Spectrofluorimetric Approaches

Spectroscopic methods offer simple, rapid, and cost-effective alternatives to chromatography for the analysis of Aclidinium Bromide.

Spectrofluorimetry: A highly sensitive spectrofluorimetric method has been developed for the determination of Aclidinium Bromide researchgate.netresearchgate.net. This method is based on measuring the native fluorescence of the drug in methanol. The optimal fluorescence intensity is observed at an emission wavelength of 300 nm after excitation at 272 nm researchgate.netresearchgate.net. The method was found to be linear over a concentration range of 0.1 to 0.9 µg/mL, demonstrating its high sensitivity and suitability for analyzing the drug in its pharmaceutical dosage forms researchgate.netresearchgate.net.

Spectrophotometry: For determining Aclidinium Bromide in the presence of an interfering compound like Formoterol Fumarate, spectrophotometric methods that manipulate ratio spectra have been successfully applied researcher.life. Techniques such as ratio derivative and ratio subtraction spectrophotometry allow for the resolution of the two compounds' spectra. These methods were validated according to ICH guidelines and showed linearity over a concentration range of 5–50 µg/mL for aclidinium researcher.life. The accuracy and precision were confirmed to be within acceptable limits, making them suitable for quality control analysis researcher.life.

Capillary Electrophoresis (CE) for Enantiomeric Separations

Aclidinium Bromide possesses a chiral center in its structure, meaning it exists as enantiomers. Capillary Electrophoresis (CE) is a powerful and versatile technique for the separation of enantiomers in pharmaceutical analysis nih.govvu.nl. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte nih.gov. The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation vu.nl.

CE has been successfully applied to the analysis of Aclidinium Bromide wjpsonline.com. This technique is particularly valuable for determining the enantiomeric purity of a drug substance, which is a critical quality attribute nih.gov. The flexibility of CE allows for various operation modes, including electrokinetic chromatography and micellar electrokinetic chromatography, making it adaptable for a wide range of molecules nih.gov.

Pharmacological Investigations of Aclidinium Bromide and Its Metabolites in Preclinical Models

In Vitro Muscarinic Receptor Binding Kinetics

Aclidinium bromide has been extensively studied for its binding characteristics to muscarinic receptors, which are crucial for its therapeutic action.

Aclidinium bromide demonstrates a high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.govnih.govcornell.eduresearchgate.net Studies have shown that it exhibits subnanomolar affinity, indicating a potent binding capacity to these receptors. nih.govnih.govcornell.eduresearchgate.net This broad affinity profile is a key characteristic of its pharmacological action. The two primary metabolites of aclidinium, LAS34823 (alcohol metabolite) and LAS34850 (carboxylic acid metabolite), show no significant affinity for human muscarinic receptors. nih.gov

Table 1: Affinity (Ki, nM) of Aclidinium Bromide for Human Muscarinic Receptor Subtypes

Receptor Subtype Affinity (Ki, nM)
M1 Subnanomolar
M2 Subnanomolar
M3 Subnanomolar
M4 Subnanomolar
M5 Subnanomolar

This table is interactive. You can sort and filter the data.

The kinetics of how aclidinium bromide binds to and dissociates from muscarinic receptors are critical determinants of its onset and duration of action. The association rate of aclidinium for the M3 receptor is notably rapid, comparable to that of ipratropium and approximately 2.6 times faster than that of tiotropium. nih.govnih.govcornell.edu

In terms of dissociation, radiolabeled aclidinium ([3H]Aclidinium) separates from M2 and M3 receptors at a slightly faster rate than [3H]tiotropium, but its dissociation is considerably slower than that of [3H]ipratropium. nih.govnih.govcornell.edu This slower dissociation compared to ipratropium contributes to its long-acting profile.

Table 2: Comparative Receptor Association and Dissociation Rates

Compound Association Rate at M3 Dissociation Rate from M2 & M3
Aclidinium Similar to ipratropium, 2.6x faster than tiotropium Slightly faster than tiotropium, much slower than ipratropium
Tiotropium Slower than aclidinium and ipratropium Slower than aclidinium
Ipratropium Similar to aclidinium Much faster than aclidinium and tiotropium

This table is interactive. You can sort and filter the data.

Aclidinium bromide displays kinetic selectivity for M3 receptors over M2 receptors. nih.govcornell.edunih.govnih.gov This is evidenced by the shorter residence half-life of [3H]aclidinium at the M2 receptor compared to the M3 receptor. nih.govcornell.edu This kinetic selectivity is significant because the M3 receptor is the primary mediator of bronchoconstriction in the airways. nih.govpatsnap.com By dissociating more slowly from M3 receptors, aclidinium provides sustained bronchodilation while its faster dissociation from M2 receptors may minimize potential cardiac side effects. nih.govpatsnap.com Some studies indicate an approximately six-fold kinetic selectivity for M3 receptors over the M2 subtype. nih.gov

In Vitro Functional Pharmacology Studies

Functional studies in isolated tissues provide insight into the physiological effects of aclidinium bromide's receptor binding kinetics.

In preclinical models using isolated guinea pig trachea, aclidinium bromide has demonstrated potent inhibitory effects on bronchoconstriction induced by acetylcholine. nih.govcornell.edu Its potency in this regard is comparable to that of ipratropium and tiotropium. nih.govcornell.edu This functional antagonism of acetylcholine at the M3 receptors on airway smooth muscle is the primary mechanism for its bronchodilatory effect. patsnap.com

Preclinical studies in isolated guinea pig trachea have revealed that aclidinium bromide has a faster onset of action than tiotropium. nih.govcornell.edu The duration of its effect is similar to that of tiotropium and significantly longer than that of ipratropium. nih.govcornell.edu The long duration of action is consistent with its slow dissociation from the M3 receptors. The half-life for the duration of action of aclidinium has been reported as 29 hours, which is substantially longer than ipratropium's 8 hours, but shorter than tiotropium's 64 hours. nih.govnih.gov

Table 3: Onset and Duration of Action in Preclinical Models (Isolated Guinea Pig Trachea)

Compound Onset of Action Duration of Action (t1/2)
Aclidinium Faster than tiotropium ~29 hours
Tiotropium Slower than aclidinium ~64 hours
Ipratropium Not specified as faster or slower than aclidinium ~8 hours

This table is interactive. You can sort and filter the data.

Evaluation of Metabolite Pharmacological Activity

The pharmacological activity of the primary metabolites of aclidinium bromide has been a subject of scientific investigation to understand their potential contribution to the parent drug's therapeutic effects and systemic side-effect profile. These hydrolysis products are the alcohol metabolite (LAS34823) and the carboxylic acid metabolite (LAS34850). nih.govnih.gov Studies have shown that plasma levels of the acid metabolite are approximately 100-fold greater than those of the alcohol metabolite and the unchanged parent compound following inhalation. tga.gov.au

Functional Inactivity of Hydrolysis Products

Consistent with their lack of receptor affinity, the hydrolysis products of aclidinium bromide are pharmacologically inactive. drugbank.comnih.govtga.gov.au Preclinical in vivo models have confirmed this functional inactivity. Studies investigating the bronchodilator activity of the metabolites found that they showed no relevant antibronchoconstrictory activity. nih.govresearchgate.net This rapid conversion of aclidinium bromide to inactive metabolites is suggested to reduce systemic exposure to the active drug and lessen the potential for systemic anticholinergic side effects. nih.govnih.gov

Metabolic Pathway Elucidation of Aclidinium Bromide in Non Human Biological Systems

In Vitro Metabolism in Subcellular Fractions and Cell Lines

The in vitro metabolism of aclidinium bromide has been investigated using liver microsomes and hepatocytes from several preclinical species, including mice, rats, rabbits, and dogs nih.govresearchgate.net. These studies reveal that the compound is rapidly broken down through both chemical and enzymatic processes.

The principal metabolic pathway for aclidinium bromide is the cleavage of its ester bond through hydrolysis nih.govresearchgate.netnih.gov. This process occurs both non-enzymatically and enzymatically nih.gov. Investigations in human and animal plasma demonstrate that this hydrolytic cleavage is a rapid event nih.gov. Studies utilizing pulmonary and liver subcellular fractions also show evidence of hydrolysis, indicating that this metabolic process can occur before the compound reaches systemic circulation.

The enzymatic hydrolysis of aclidinium bromide is predominantly carried out by esterases nih.gov. Specific research has identified butyrylcholinesterase (BChE) as the main human esterase responsible for this metabolic conversion nih.govfda.gov. This was determined through inhibition studies in human plasma using various selective chemical inhibitors for different types of esterases nih.gov. While BChE is the primary enzyme, studies have shown that significant hydrolysis still occurs even in its absence, highlighting the role of non-enzymatic chemical hydrolysis fda.gov.

In comparison to hydrolysis, oxidative metabolism represents a minor pathway for the biotransformation of aclidinium bromide nih.govresearchgate.netfda.gov. The metabolite profiles from oxidative processes are generally similar across the different preclinical species studied (mouse, rat, rabbit, dog) and humans nih.govresearchgate.net.

Studies have shown that the cytochrome P450 (CYP) enzyme system is involved in this limited oxidative metabolism, but it does not participate in the primary ester cleavage of the parent compound nih.gov. Incubations with human recombinant P450 isoforms, along with inhibition studies, have identified CYP3A4 and CYP2D6 as the primary enzymes mediating the oxidative metabolism of aclidinium nih.govresearchgate.net. The liver oxidative metabolism of its alcohol metabolite is specifically mediated by human CYP2D6 nih.govresearchgate.net.

Table 1: Key Enzymes in Aclidinium Bromide Metabolism

Metabolic Pathway Primary Enzyme(s) Involved Role in Metabolism
Enzymatic Hydrolysis Butyrylcholinesterase (BChE) Major pathway; cleavage of the ester bond.
Oxidative Metabolism CYP3A4, CYP2D6 Minor pathway; formation of hydroxylated derivatives.

Aclidinium bromide demonstrates rapid hydrolysis in the plasma of various animal species nih.gov. The rate of this breakdown varies between species, as indicated by the compound's plasma half-life. In vitro studies have quantified these differences, showing that aclidinium is hydrolyzed relatively quickly in preclinical models. The determined half-lives in plasma were 38 minutes for guinea pigs, 11.7 minutes for rats, and 1.8 minutes for dogs researchgate.net. This rapid degradation in plasma underscores the limited systemic exposure of the parent compound.

Table 2: In Vitro Plasma Half-Life of Aclidinium Bromide Across Species

Species Plasma Half-Life (minutes)
Dog 1.8
Rat 11.7
Guinea Pig 38

Metabolite Identification and Characterization in Preclinical Models

The rapid hydrolysis of aclidinium bromide results in the formation of two primary, pharmacologically inactive metabolites fda.govnih.gov.

The hydrolytic cleavage of the ester moiety of aclidinium bromide yields two main products: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850) nih.govresearchgate.netfda.govnih.gov. These two compounds are the result of the breakdown of the parent drug and are considered its major metabolites nih.gov. Following intravenous administration in preclinical studies, these metabolites are predominantly excreted in the urine researchgate.net. In addition to these primary metabolites, minor secondary metabolites have been characterized, which result from further hydrolysis, oxidation, or glucuronidation of the initial breakdown products nih.govresearchgate.net.

Minor Oxidative Metabolites of Aclidinium Bromide

In non-human biological systems, the metabolism of aclidinium bromide primarily proceeds through hydrolysis of the ester group, a reaction that can occur both enzymatically and non-enzymatically. nih.govresearchgate.net However, a smaller fraction of the compound undergoes oxidative metabolism, resulting in the formation of several minor metabolites. nih.govresearchgate.net

Research conducted on liver microsomes and hepatocytes from various animal species, including mice, rats, rabbits, and dogs, has revealed a consistent pattern of oxidative metabolism. nih.govresearchgate.net These in vitro studies have identified four primary oxidative metabolites. These metabolites are formed through monohydroxylation at different positions on the aclidinium molecule, specifically on the phenyl and glycolyl portions. nih.govresearchgate.net Another identified metabolic pathway involves the loss of one of the thiophene rings. nih.govresearchgate.netebi.ac.uk

Further biotransformation of these primary metabolites can occur, leading to the formation of up to eight secondary metabolites. nih.govresearchgate.netebi.ac.uk These secondary metabolic reactions include further hydrolysis, oxidation, or glucuronidation. nih.govresearchgate.netebi.ac.uk The enzymes primarily responsible for the oxidative metabolism of aclidinium have been identified as cytochrome P450 isoforms, specifically CYP3A4 and CYP2D6. nih.govresearchgate.netebi.ac.uk

It is noteworthy that the oxidative metabolite profiles are qualitatively similar across the different animal species studied, as well as in comparison to human liver microsomes. nih.govresearchgate.nettga.gov.au This suggests a conserved metabolic pathway for aclidinium bromide across various mammalian species.

Use of Radiolabeled Aclidinium Bromide in Mass Balance Studies

Mass balance studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.gov For aclidinium bromide, these studies have been conducted using radiolabeled versions of the compound to trace its fate in biological systems. nih.gov

Due to the rapid hydrolysis of the ester linkage in aclidinium bromide, which splits the molecule into an alcohol and a carboxylic acid moiety, studies have utilized two distinct radiolabeled forms of the compound. nih.govresearchgate.net Specifically, [phenyl-U-¹⁴C]-aclidinium bromide and [glycolyl-U-¹⁴C]-aclidinium bromide have been used to label the alcohol and acid metabolites, respectively. nih.gov This dual-labeling strategy is essential to ensure that the disposition of both major cleavage products can be comprehensively tracked and quantified. researchgate.net

Following administration of radiolabeled aclidinium bromide, the primary route of excretion of radioactivity is through the kidneys into the urine. nih.gov A smaller proportion of the radioactivity is eliminated in the feces. nih.gov These studies have confirmed that only a very small percentage of the administered dose is excreted as the unchanged parent compound, highlighting the extensive metabolism of aclidinium bromide. nih.gov

The use of radiolabeling allows for the accurate quantification of the parent drug and all of its metabolites in various biological matrices, such as plasma, urine, and feces, providing a complete picture of the drug's disposition. nih.govnih.gov

Role of Deuteration in Metabolic Research

Elucidation of Metabolic Pathways via Isotope Effects

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a valuable tool in metabolic research for elucidating reaction mechanisms and metabolic pathways. nih.gov This is due to the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom at a site of bond cleavage can lead to a slower reaction rate. nih.govismrm.org

By strategically placing deuterium atoms at specific positions in a drug molecule, researchers can investigate whether the breaking of a particular carbon-hydrogen bond is a rate-determining step in a metabolic transformation. icm.edu.pl If a significant KIE is observed (i.e., the deuterated compound is metabolized more slowly than its non-deuterated counterpart), it provides strong evidence for the involvement of that specific C-H bond in the metabolic process. nih.gov

This technique can be used to differentiate between alternative metabolic pathways and to identify the primary sites of metabolism on a molecule. scilit.com The magnitude of the KIE can also provide insights into the transition state of the enzymatic reaction. icm.edu.pl

Quantitative Tracking of Parent Compound vs. Metabolites

In addition to elucidating metabolic pathways, deuteration plays a crucial role in the quantitative analysis of drugs and their metabolites in biological samples. clearsynth.com Deuterated analogs of the parent drug and its metabolites are often used as internal standards in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Because deuterated internal standards have nearly identical chemical and physical properties to the analytes of interest, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. clearsynth.comnih.gov By adding a known amount of the deuterated standard to a biological sample, the ratio of the signal from the non-deuterated analyte to the deuterated internal standard can be used to accurately and precisely quantify the concentration of the analyte, correcting for variations in sample preparation and instrument response. clearsynth.comthermofisher.com

This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. researchgate.net It allows for the reliable tracking of the concentrations of the parent compound and its various metabolites over time, which is essential for pharmacokinetic and metabolic studies. nih.gov

Chemical Stability and Degradation Research of Aclidinium Bromide

Stress Degradation Studies

Stress degradation studies are performed to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. These studies help in elucidating the degradation pathways and identifying the likely degradation products. For Aclidinium Bromide, stress testing has revealed its sensitivity to hydrolytic and oxidative conditions, slight sensitivity to light, and relative stability to heat. nih.gov

Hydrolysis is a significant degradation pathway for Aclidinium Bromide. The molecule contains an ester functional group that is susceptible to cleavage in the presence of water. This degradation occurs through both non-enzymatic and enzymatic pathways. nih.gov

The primary hydrolytic degradation involves the cleavage of the ester bond, resulting in the formation of two major metabolites: the alcohol metabolite (LAS34823) and the carboxylic acid metabolite (LAS34850). researchgate.netresearchgate.net This rapid hydrolysis is a key feature of aclidinium's pharmacokinetic profile. wikipedia.org Studies have shown that Aclidinium Bromide undergoes significant degradation under various hydrolytic conditions. nih.gov The hydrolysis results in the major degradation products ACL-desDTG and DTGA metabolites. nih.gov

The rate of hydrolysis has been observed to vary across different species' plasma, with human plasma showing rapid hydrolysis. researchgate.net This process is primarily mediated by butyrylcholinesterase. nih.gov

Table 1: Major Hydrolytic Degradation Products of Aclidinium Bromide

Degradation Product Chemical Name Formation Pathway
ACL-desDTG (3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol bromide Hydrolysis of the ester linkage
DTGA 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid Hydrolysis of the ester linkage

Aclidinium Bromide has demonstrated susceptibility to oxidative stress. nih.gov Studies involving treatment with hydrogen peroxide have led to the identification of several degradation products. nih.gov

Under oxidative conditions, novel impurities such as ACL-bromophenoxy and ACL-bromothiophenyl have been identified, which are formed through the bromination of the phenyl and thiophene rings of the aclidinium molecule, respectively. nih.gov Other degradation products observed under oxidative stress include ACL-hydroxy, which is also a known metabolite, as well as ACL-desphenyl and phenol, although the latter two are typically found at very low levels. nih.gov

Table 2: Oxidative Degradation Products of Aclidinium Bromide

Degradation Product Proposed Structure/Formation
ACL-bromophenoxy Bromination of the phenyl ring
ACL-bromothiophenyl Bromination of the thiophene ring
ACL-hydroxy Hydroxylation of the parent molecule
ACL-desphenyl Loss of the phenyl group
Phenol Cleavage of the ether linkage

Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light. Research indicates that Aclidinium Bromide is slightly sensitive to daylight and UV radiation. nih.gov Under photolytic conditions, the formation of the ACL-hydroxy metabolite has been observed. nih.gov

Thermal stability studies are conducted to assess the impact of elevated temperatures on the drug substance. Aclidinium Bromide has been found to be stable under thermal stress. Specifically, it has shown no sensitivity to elevated temperatures of 105°C for a duration of 10 days. nih.gov

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products are critical for understanding the degradation pathways and for ensuring the safety of the drug product. Various analytical techniques, particularly chromatographic and mass spectrometric methods, have been employed for this purpose.

Research has led to the identification of several novel degradation products of Aclidinium Bromide, including ACL-dimer and ACL-desphenyl. nih.gov

High-performance liquid chromatography (HPLC) is a key technique for separating and quantifying Aclidinium Bromide and its degradation products. Stability-indicating HPLC methods have been developed and validated for this purpose. nih.govjetir.org These methods are capable of separating the drug substance from its process-related impurities and degradation products. researchgate.net

One such method utilizes a KNAUER C18 column (250 mm × 4.6 mm, 5µm) with a mobile phase consisting of 0.1% formic acid (solvent A) and acetonitrile (solvent B) at a flow rate of 1.0 ml/min. researchgate.net Another validated RP-HPLC method uses a C18 column (150x4.6mm, 3.5µm) with a mobile phase of triethylamine buffer (pH 7.0) and acetonitrile in an isocratic mode at a flow rate of 1.0 ml/min, with detection at 264nm. jetir.org

These chromatographic methods, often coupled with mass spectrometry (LC-MS), have been instrumental in proposing the chemical structures of the degradation products. researchgate.net For instance, LC-Q-TOF/MS has been used to elucidate the structures of degradation products, and in some cases, NMR spectroscopy has been used for confirmation. nih.govresearchgate.net

Table 3: Chromatographic Conditions for Separation of Aclidinium Bromide and its Degradants

Parameter Method 1 Method 2
Column KNAUER C18 (250 mm × 4.6 mm, 5µm) C18 (150x4.6mm, 3.5µm)

| Mobile Phase | A: 0.1% Formic Acid B: Acetonitrile | Triethylamine buffer (pH 7.0) and Acetonitrile | | Elution Mode | Gradient | Isocratic | | Flow Rate | 1.0 ml/min | 1.0 ml/min | | Detection | Not specified in abstract | 264nm |

Information on the Chemical Stability and Degradation of Aclidinium-d5 Bromide is Not Available

Following a comprehensive search for scientific literature and data, no specific information was found regarding the chemical stability, degradation pathways, or the structural elucidation of impurities for the compound This compound . The available body of research focuses exclusively on the non-deuterated form, Aclidinium Bromide.

Deuterated compounds like this compound are often synthesized for use as internal standards in analytical testing, particularly in mass spectrometry-based assays, due to their chemical similarity to the parent drug but distinct mass. However, extensive stability and degradation studies, including the isolation and characterization of novel impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are typically performed on the active pharmaceutical ingredient, Aclidinium Bromide.

The search for analytical strategies for stability-indicating assays yielded numerous results for Aclidinium Bromide, detailing various chromatographic methods designed to separate the parent compound from its potential degradation products. jetir.orgnih.gov These studies are crucial for ensuring the quality and safety of the medication. Research has identified several degradation products of Aclidinium Bromide under various stress conditions (such as hydrolysis and oxidation), and their structures have been characterized. nih.gov

Unfortunately, none of the retrieved scientific literature extends these specific stability and degradation analyses to this compound. Therefore, detailed research findings, data tables, and discussions on the structural elucidation of its novel impurities and specific stability-indicating assays, as requested, cannot be provided.

Advanced Research Applications of Aclidinium D5 Bromide

Utility in Quantitative Bioanalysis for Research Purposes

In the realm of quantitative bioanalysis, particularly in preclinical and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving reliable and reproducible results. Aclidinium-d5 Bromide, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of Aclidinium Bromide in various biological matrices.

The key advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Aclidinium Bromide. This similarity ensures that both compounds exhibit comparable behavior during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they can be distinctly differentiated by a mass spectrometer. This co-elution and differential detection form the cornerstone of accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed in pharmacokinetic studies.

The use of this compound as an internal standard helps to compensate for variations that can occur during the analytical process, such as:

Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting components from the biological matrix.

Ion Suppression or Enhancement: Reduction or increase in the analyte's signal intensity caused by other compounds in the sample.

Extraction Efficiency: Inconsistencies in the recovery of the analyte during sample preparation.

Injection Volume Variability: Minor differences in the volume of sample introduced into the analytical system.

By adding a known amount of this compound to each sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to determine the concentration of Aclidinium Bromide in the unknown sample, effectively normalizing for any analytical variability and ensuring the integrity of the pharmacokinetic data.

Key Parameters in Bioanalytical Method Validation Using a Deuterated Internal Standard
ParameterDescriptionImportance of this compound
AccuracyThe closeness of the measured value to the true value.Minimizes variability, leading to more accurate quantification of Aclidinium Bromide.
PrecisionThe degree of reproducibility of measurements under the same conditions.Consistent behavior with the analyte ensures high precision of the analytical method.
SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components.The distinct mass-to-charge ratio allows for clear differentiation from the parent drug and other metabolites.
Matrix EffectThe alteration of ionization efficiency by co-eluting substances.Co-elutes with the analyte, effectively compensating for any matrix-induced signal suppression or enhancement.

Contributions to Mechanistic Pharmacokinetic Studies in Animal Models

Mechanistic pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While this compound's primary role is as an internal standard, the principles of stable isotope labeling are invaluable for elucidating the metabolic fate of Aclidinium Bromide.

Preclinical studies have identified the major metabolic pathways of Aclidinium Bromide, which primarily involve enzymatic and non-enzymatic hydrolysis of its ester moiety, leading to the formation of an alcohol metabolite (LAS34823) and an acid metabolite (LAS34850). springernature.comnih.gov Stable isotope tracing, a technique for which this compound is well-suited, can be employed to confirm and further investigate these pathways in detail.

By administering this compound to animal models, researchers can track the metabolic fate of the deuterated compound. The distinct mass signature of the deuterated metabolites allows for their unambiguous identification and quantification in the presence of endogenous compounds and metabolites of co-administered drugs. This approach can provide valuable insights into:

Metabolic Pathway Elucidation: Confirming the identity and quantifying the formation of known metabolites, as well as identifying any novel or minor metabolic pathways.

Reaction Mechanisms: Investigating the biochemical transformations that Aclidinium Bromide undergoes, including the enzymes involved in its metabolism.

Tissue Distribution: Determining the distribution of the parent drug and its metabolites in various tissues and organs, providing a clearer picture of its disposition.

Excretion Routes: Quantifying the elimination of the drug and its metabolites through different routes, such as urine and feces.

The use of stable isotope-labeled compounds like this compound in these studies offers a significant advantage over radiolabeling, as it avoids the complexities and safety concerns associated with handling radioactive materials.

Major Metabolites of Aclidinium Bromide Investigated in Preclinical Studies
MetaboliteMetabolic ReactionPharmacological Activity
LAS34823 (Alcohol Metabolite)Hydrolysis of the ester groupInactive
LAS34850 (Acid Metabolite)Hydrolysis of the ester groupInactive

Application in Drug Discovery and Development Research Beyond Clinical Efficacy

The utility of this compound extends beyond its role in formal pharmacokinetic studies and into the broader landscape of drug discovery and development research. In the preclinical phase, understanding the fundamental pharmacological properties of a drug candidate is crucial for its progression.

In vitro and in vivo preclinical studies are conducted to characterize the mechanism of action, selectivity, and potency of a new drug. Aclidinium Bromide, for instance, has been extensively studied to understand its affinity for muscarinic receptors and its bronchodilatory effects. In such research, accurate quantification of the compound in various experimental systems is essential. This compound serves as an indispensable tool for:

In Vitro Assays: Quantifying the concentration of Aclidinium Bromide in cell-based assays, receptor binding studies, and tissue preparations to determine its potency and efficacy at the cellular and molecular level.

Preclinical In Vivo Models: Measuring the concentration of Aclidinium Bromide in the plasma and tissues of animal models of disease to establish a correlation between drug exposure and pharmacological effect (pharmacokinetic/pharmacodynamic modeling).

Drug-Drug Interaction Studies: Investigating the potential for Aclidinium Bromide to interact with other drugs by accurately measuring its concentration in the presence of co-administered compounds.

Q & A

Q. How can researchers safely dispose of this compound waste in compliance with environmental regulations?

  • Methodological Answer : Neutralize aqueous waste with activated charcoal filtration, followed by incineration at >1000°C. For solid waste, encapsulate in epoxy resin before landfill disposal, adhering to EPA Toxic Substances Control Act (TSCA) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.